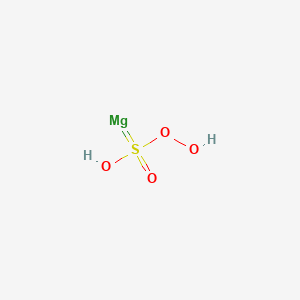
Bictegravir-15N, d2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bictegravir-15N, d2 is an isotopically labeled derivative of Bictegravir, a potent integrase strand transfer inhibitor used in the treatment of HIV-1 infection . This compound is labeled with nitrogen-15 and deuterium, which makes it useful in various scientific research applications, particularly in the fields of pharmacokinetics and drug metabolism studies .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bictegravir-15N, d2 involves the incorporation of nitrogen-15 and deuterium into the Bictegravir molecule. The process typically starts with the preparation of intermediates that are subsequently used in the synthesis of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common in the purification and characterization of the compound .
化学反応の分析
Types of Reactions
Bictegravir-15N, d2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can produce deuterated analogs .
科学的研究の応用
Bictegravir-15N, d2 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of Bictegravir in the body.
Drug Metabolism: Helps in understanding the metabolic pathways and identifying metabolites of Bictegravir.
Biological Studies: Used in studies involving HIV-1 integrase inhibition and viral replication.
Industrial Applications: Employed in the development and testing of new antiretroviral drugs.
作用機序
Bictegravir-15N, d2 exerts its effects by inhibiting the integrase enzyme of HIV-1, which is essential for viral replication. The compound binds to the active site of the enzyme, preventing the integration of viral DNA into the host genome. This inhibition disrupts the viral life cycle and reduces the replication of the virus .
類似化合物との比較
Similar Compounds
Dolutegravir: Another integrase inhibitor with a similar mechanism of action.
Raltegravir: An earlier integrase inhibitor used in the treatment of HIV-1.
Elvitegravir: Another member of the integrase inhibitor class with distinct pharmacokinetic properties.
Uniqueness
Bictegravir-15N, d2 is unique due to its isotopic labeling, which enhances its utility in research applications. The incorporation of nitrogen-15 and deuterium allows for precise tracking and analysis in pharmacokinetic and metabolic studies, providing insights that are not possible with non-labeled compounds .
特性
分子式 |
C21H18F3N3O5 |
|---|---|
分子量 |
452.4 g/mol |
IUPAC名 |
(1S,11R,13R)-N-[dideuterio-(2,4,6-trifluorophenyl)methyl]-5-hydroxy-3,6-dioxo-12-oxa-2,9-diazatetracyclo[11.2.1.02,11.04,9]hexadeca-4,7-diene-7-(15N)carboxamide |
InChI |
InChI=1S/C21H18F3N3O5/c22-9-3-14(23)12(15(24)4-9)6-25-20(30)13-7-26-8-16-27(10-1-2-11(5-10)32-16)21(31)17(26)19(29)18(13)28/h3-4,7,10-11,16,29H,1-2,5-6,8H2,(H,25,30)/t10-,11+,16+/m0/s1/i6D2,25+1 |
InChIキー |
SOLUWJRYJLAZCX-GVTUWXLFSA-N |
異性体SMILES |
[2H]C([2H])(C1=C(C=C(C=C1F)F)F)[15NH]C(=O)C2=CN3C[C@@H]4N([C@H]5CC[C@H](C5)O4)C(=O)C3=C(C2=O)O |
正規SMILES |
C1CC2CC1N3C(O2)CN4C=C(C(=O)C(=C4C3=O)O)C(=O)NCC5=C(C=C(C=C5F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-[6-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-6-oxohexyl]carbamate](/img/structure/B15139098.png)
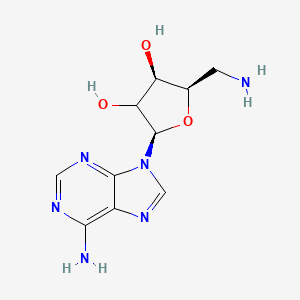

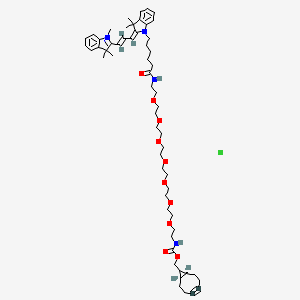
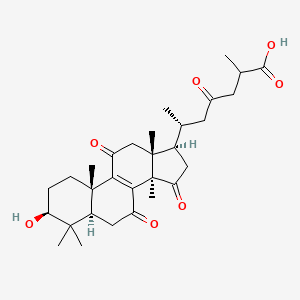
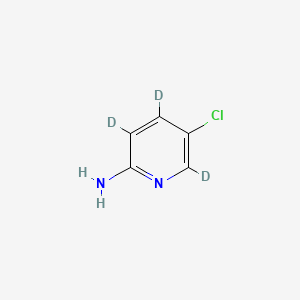
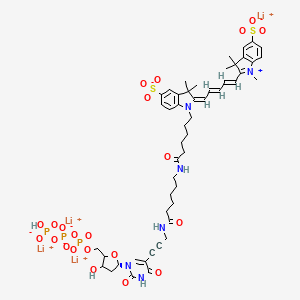
![(E)-4-(dimethylamino)-N-[2-methyl-5-[9-(1-methylpyrazol-4-yl)-2-oxobenzo[h]quinolin-1-yl]phenyl]but-2-enamide](/img/structure/B15139154.png)

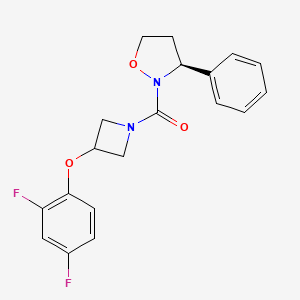

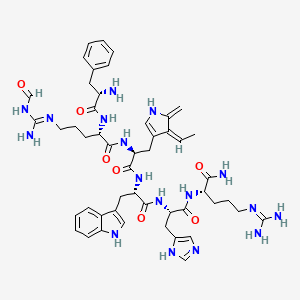
![5-(4-cyclopropylpiperazin-1-yl)-N-[6-(1-methylpyrazol-4-yl)pyridin-2-yl]-2-morpholin-4-yl-[1,3]oxazolo[4,5-b]pyridine-6-carboxamide](/img/structure/B15139195.png)
